3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride
Description
Chemical Identity and Structure The compound 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride (CID 54593140) is a cyclobutane derivative with a substituted aromatic ring. Its molecular formula is C₁₁H₁₄FNO·HCl, and its structural features include:
- A cyclobutane ring fused to a 3-fluoro-4-methoxyphenyl group.
- A primary amine (-NH₂) at the 1-position of the cyclobutane, protonated as a hydrochloride salt.
- SMILES:
COC1=C(C=C(C=C1)C2CC(C2)N)F.Cl - InChIKey:
SULQCLGDPZTVGI-UHFFFAOYSA-N.
This compound is part of a broader class of small-molecule scaffolds used in medicinal chemistry and drug discovery. Its structural rigidity (due to the cyclobutane ring) and electronic properties (from the fluorine and methoxy substituents) make it a candidate for targeting enzymes or receptors requiring specific steric and electronic interactions.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQBGLLIHTTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves:
- Construction of the substituted aromatic moiety (3-fluoro-4-methoxyphenyl group)
- Formation of the cyclobutane ring attached to the aromatic ring
- Introduction of the amine group at the cyclobutane ring's 1-position
- Conversion to the hydrochloride salt for stability and handling
Preparation of the 3-Fluoro-4-methoxyphenyl Intermediate
The aromatic precursor, (3-fluoro-4-methoxyphenyl)methanamine or related derivatives, is commonly prepared by catalytic hydrogenation of nitrile precursors:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation of 3-fluoro-4-methoxybenzonitrile | Raney-Nickel catalyst in methanol, room temperature, overnight | ~90% | Produces (3-fluoro-4-methoxyphenyl)methanamine as a yellow oil |
This step is crucial for obtaining the amine functionality on the aromatic ring precursor, which can then be further elaborated.
Cyclobutane Ring Formation
The cyclobutane ring is typically formed via [2+2] cycloaddition reactions or ring contraction methods:
[2+2] Cycloaddition: Photochemical or thermal [2+2] cycloadditions between alkenes or substituted olefins are classical approaches to form cyclobutanes. This method allows the introduction of substituents on the cyclobutane ring in a controlled manner.
Sulfur Tetrafluoride Mediated Synthesis: For related trifluoromethyl-substituted cyclobutanes, reactions of carboxylic acids with sulfur tetrafluoride have been reported to efficiently yield cyclobutane derivatives. Although this is specific to trifluoromethyl analogs, the methodology illustrates modular approaches to cyclobutane synthesis that could be adapted for fluoro-methoxyphenyl substitutions.
Formation of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine
The key step involves coupling the aromatic moiety to the cyclobutane ring bearing the amine group. This can be achieved by:
Nucleophilic substitution or reductive amination on cyclobutanone intermediates functionalized with the aromatic group.
Catalytic hydrogenation of imine or nitrile precursors attached to the cyclobutane ring to yield the amine.
The hydrochloride salt form is obtained by treating the free amine with hydrochloric acid, improving compound stability and solubility.
Purification and Characterization
Purification: Silica gel column chromatography is the standard method for purification on a small scale. For larger scale preparations, crystallization or distillation under reduced pressure is preferred to isolate the product efficiently.
Characterization: Structural confirmation is typically performed by NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography for unambiguous structural elucidation.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The presence of electron-withdrawing and electron-donating groups (fluoro and methoxy) on the aromatic ring influences reaction conditions, particularly in cycloaddition and substitution steps. Careful control of temperature and catalysts is necessary to avoid side reactions.
The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility, which facilitates formulation and bioavailability.
Scale-up processes often require optimization of purification techniques, with crystallization favored over chromatography for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride has garnered attention in various scientific research applications due to its unique structural properties and potential pharmacological effects. This article explores its applications across different fields, particularly in medicinal chemistry, biological research, and analytical chemistry.
Chemical Properties and Structure
This compound is characterized by the following structural features:
- Cyclobutane Ring : A four-membered carbon ring that provides rigidity and potential for diverse interactions.
- Fluoro and Methoxy Substituents : The presence of a fluorine atom and a methoxy group on the aromatic ring enhances lipophilicity and may influence biological activity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests it may interact with various biological targets.
Case Studies
- Antidepressant Activity : Preliminary studies indicate that derivatives of cyclobutane amines exhibit antidepressant-like effects in animal models. Research is ongoing to evaluate the efficacy of this compound in this context.
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases.
Cell Culture Studies
The compound has been utilized in cell culture experiments to assess its effects on cell viability and proliferation. Results have shown variable responses depending on the concentration used, suggesting dose-dependent effects that warrant further investigation.
Mechanistic Studies
Research has focused on elucidating the mechanisms underlying the biological effects of this compound. For example, studies may explore its interaction with neurotransmitter systems or its role in modulating signaling pathways relevant to disease states.
Analytical Chemistry
The compound is also relevant in analytical chemistry, particularly in developing methods for detecting and quantifying similar compounds in biological samples.
Method Development
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) methods have been developed for the separation and analysis of this compound, allowing for precise quantification in pharmacokinetic studies.
- Mass Spectrometry : Coupled with chromatographic techniques, mass spectrometry provides insights into the metabolic pathways of the compound, aiding in understanding its pharmacodynamics.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Potential efficacy observed in animal models | |
| Neuroprotective | Protective effects against oxidative stress | |
| Cell Viability | Dose-dependent effects noted |
Table 2: Analytical Methods
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Cyclobutane Derivatives with Aromatic Substituents
Key Observations :
Cyclopropane Analogs
Comparison with Target Compound :
- Ring Strain : Cyclopropane’s 60° bond angles create higher ring strain compared to cyclobutane’s 90°, which may affect conformational stability in binding pockets .
- Bioactivity : Cyclopropane analogs are often used in CNS-targeting drugs due to their ability to cross the blood-brain barrier, whereas cyclobutane derivatives may prioritize peripheral targets .
Propanone-Based ALDH Inhibitors
Functional Differences :
- Electrophilic Center : Aldi-2’s ketone group can form covalent adducts with nucleophilic residues (e.g., cysteine in ALDH enzymes), a mechanism absent in the target compound .
- Amine vs. Ketone : The target compound’s primary amine may engage in ionic interactions, while Aldi-2’s tertiary amine and ketone enable dual modes of enzyme inhibition .
Thiazole-Containing Cyclobutane Derivatives
Structural Implications :
- Aromatic Heterocycles : The thiazole ring introduces aromaticity and sulfur-based interactions, contrasting with the purely hydrocarbon-based phenyl group in the target compound .
Research and Application Insights
- Enzyme Inhibition: While Aldi-2 is a known ALDH inhibitor , the target compound’s lack of an electrophilic ketone suggests a non-covalent inhibition mechanism.
- Drug Design : Cyclobutane derivatives are favored for their balance of rigidity and synthetic accessibility, whereas cyclopropanes or heterocyclic analogs may prioritize specific pharmacokinetic properties .
Biological Activity
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride is a compound of interest due to its potential biological activity, particularly in cancer treatment and antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is believed to exert its biological effects primarily through the inhibition of tubulin polymerization, similar to other known anticancer agents. This activity leads to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC values for different cancer types:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.034 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 0.043 | Induction of apoptosis through caspase activation |
| HT-29 (Colon Cancer) | 0.068 | Cell cycle arrest at G2/M phase |
These results indicate that the compound has significant anticancer properties, comparable to established chemotherapeutic agents like Combretastatin A-4 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis (M. tuberculosis). In a high-throughput screening study, it was found that compounds within this class exhibited minimal inhibitory concentrations (MICs) below 20 µM against various strains of M. tuberculosis .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated potent antiproliferative activity with IC values of 0.034 µM and 0.043 µM, respectively. The mechanism involved the disruption of microtubule dynamics leading to G2/M phase arrest and subsequent apoptosis, confirmed by increased caspase-3 activity .
Case Study 2: Antimycobacterial Screening
In another study focusing on antimicrobial properties, a library including this compound was screened against M. tuberculosis, revealing an MIC of approximately 6.9 µM, indicating strong potential as an antimicrobial agent with low cytotoxicity towards human cells . This study emphasized the need for further structure-activity relationship (SAR) analyses to optimize efficacy and selectivity.
Q & A
Q. What are the established synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by functionalization of the aromatic ring. For example, intermediates like 3-fluoro-4-methoxybenzaldehyde may undergo nucleophilic addition with cyclobutanamine precursors. Characterization relies on 1H/13C NMR to confirm cyclobutane stereochemistry and fluorine/methoxy group positioning, HPLC-MS for purity (>95%), and X-ray crystallography for resolving structural ambiguities .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions.
- Analytical monitoring : Track degradation products via UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) and quantify stability using Arrhenius kinetics to predict shelf-life .
Q. What spectroscopic techniques are critical for distinguishing positional isomers (e.g., 3-fluoro vs. 4-fluoro substituents) in this compound?
- Methodological Answer :
- 19F NMR : Fluorine’s chemical shift is highly sensitive to electronic environment; 3-fluoro substituents typically resonate at δ −110 to −115 ppm, while 4-fluoro groups appear upfield (δ −105 to −110 ppm).
- NOESY/ROESY NMR : Resolves spatial proximity between the cyclobutane ring and aromatic substituents to confirm regiochemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) optimize the synthetic route for this compound?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclobutane formation. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) .
- Solvent optimization : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility and reaction yields in various solvents .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in kinase inhibition assays)?
- Methodological Answer :
- Assay standardization : Control variables such as ATP concentration (e.g., 10 µM vs. 100 µM) and buffer ionic strength.
- Meta-analysis : Cross-reference datasets from ChEMBL or PubChem BioAssay to identify outliers. For instance, discrepancies may arise from differences in protein purity (e.g., His-tagged vs. tag-free kinases) .
Q. How can process intensification techniques improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during cyclobutane formation, reducing side products (e.g., dimerization).
- Membrane separation : Use nanofiltration membranes (MWCO 200–300 Da) to purify intermediates, replacing traditional column chromatography .
Q. What are the challenges in modeling the environmental fate of this compound, and how can QSAR address them?
- Methodological Answer :
- Persistence prediction : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. The fluorine and cyclobutane groups may confer resistance to microbial breakdown.
- Ecotoxicity testing : Use Daphnia magna acute toxicity assays (48-h EC50) to validate computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
